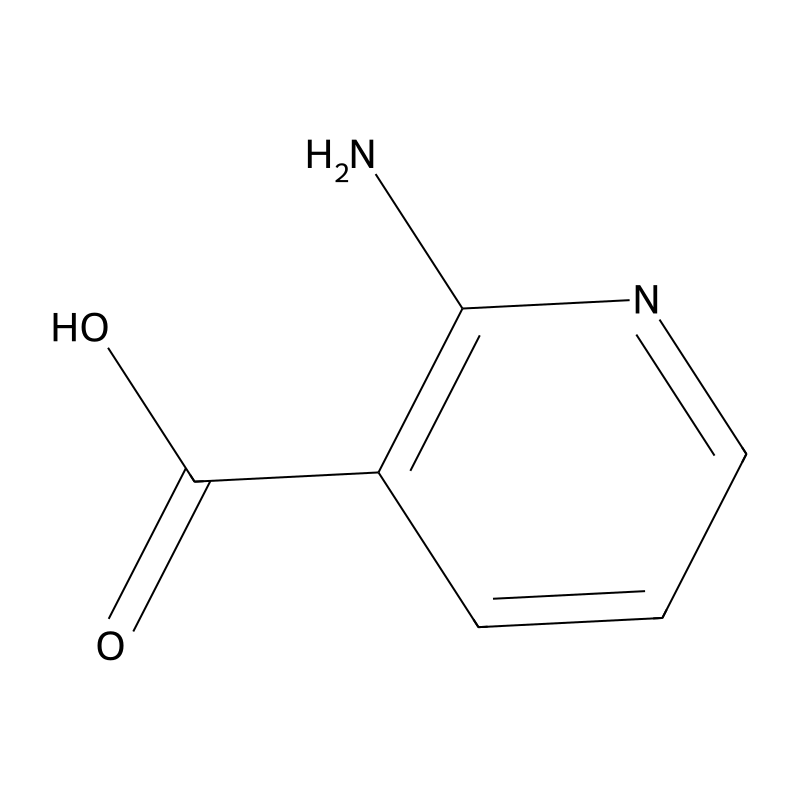

2-Aminonicotinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Role as a Metabolite:

2-Aminonicotinic acid (2-ANA) is a naturally occurring metabolite, meaning it's a product formed through the breakdown of other molecules in living organisms. One of its primary sources is the essential vitamin, nicotinamide adenine dinucleotide (NAD). NAD plays a crucial role in various cellular processes, including energy metabolism, cell signaling, and DNA repair [source: PubChem, ]. Research suggests that 2-ANA levels in the body may be an indicator of NAD status and potentially influence various health conditions [source: PubMed, ].

Potential Therapeutic Applications:

The potential therapeutic applications of 2-ANA are currently under investigation. Initial research suggests it may have various effects, including:

- Neuroprotective properties: Studies in animal models indicate that 2-ANA might offer neuroprotective benefits by reducing oxidative stress and inflammation in the brain [source: Scientific Reports, ].

- Anticancer properties: Some research suggests that 2-ANA might possess anti-cancer properties by inhibiting the growth and proliferation of certain cancer cells [source: International Journal of Molecular Sciences, ]. However, further research is necessary to determine its efficacy and safety in humans.

2-Aminonicotinic acid, with the chemical formula C₆H₆N₂O₂ and CAS number 5345-47-1, is a pyridine derivative featuring an amino group at the second position and a carboxylic acid group at the third position. This compound is characterized by its unique structure that combines both nitrogen functionalities and a carboxylic acid, contributing to its diverse chemical properties and biological activities. It has a molecular weight of 138.12 g/mol and exhibits good solubility in water .

- Substitution Reactions: The amino group can undergo acylation or alkylation, allowing for the synthesis of more complex molecules.

- Condensation Reactions: It can react with carbonyl compounds to form imines or other derivatives.

- Phototransformations: Under UV light, it can undergo photoinduced reactions leading to amino-imino tautomerism and other transformations .

Research indicates that 2-aminonicotinic acid possesses several biological activities:

- Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, making it a candidate for developing new antibiotics.

- Neuroprotective Effects: Some studies suggest that this compound may have protective effects on neuronal cells, potentially aiding in the treatment of neurodegenerative diseases.

- Pharmacological Potential: Its structure allows it to interact with various biological targets, indicating potential use in drug development .

Several methods for synthesizing 2-aminonicotinic acid have been reported:

- Microwave-Assisted Synthesis: A one-pot reaction involving benzoyl chloride and benzylamine under microwave irradiation has been documented, yielding disubstituted products .

- Traditional Organic Synthesis: A four-step method has been developed that includes the reaction of starting materials with ammonium hydroxide and copper(II) acetate monohydrate in specific solvents .

- Alternative Synthetic Routes: Other methods include using chlorinated pyridine derivatives as precursors, followed by amination reactions .

2-Aminonicotinic acid finds applications across various fields:

- Pharmaceutical Industry: It serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological disorders.

- Agricultural Chemicals: Its antimicrobial properties make it useful in developing new agrochemicals.

- Research: It is often utilized in studies exploring nitrogen-containing heterocycles and their derivatives .

Interaction studies involving 2-aminonicotinic acid have highlighted its potential as a ligand for various biological targets. These studies often focus on:

- Binding Affinity: Investigating how well the compound binds to specific receptors or enzymes.

- Mechanism of Action: Understanding how its structural features influence its biological effects.

- Synergistic Effects: Exploring how it interacts with other compounds to enhance therapeutic efficacy .

Several compounds share structural similarities with 2-aminonicotinic acid, each exhibiting unique properties:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Amino-5-methylnicotinic acid | 532440-94-1 | 0.96 |

| 2-Amino-4-pyridinecarboxylic acid | 13362-28-2 | 0.88 |

| 2-Amino-6-chloronicotinic acid | 58584-92-2 | 0.84 |

| 3-Aminonicotinic acid | 13362-26-0 | 0.90 |

| Nicotinic acid | 54-11-5 | N/A |

These compounds are notable for their varying degrees of biological activity and synthetic utility, emphasizing the unique position of 2-aminonicotinic acid within this group due to its specific amino and carboxylic functionalities.

First characterized in the mid-20th century, 2-aminonicotinic acid gained prominence after its identification as a metabolite in nicotinic acid pathways. Early X-ray diffraction studies in 1997 confirmed its zwitterionic crystal structure (space group P2₁/c) with distinct N–H···O hydrogen bonds (2.652–2.807 Å). The compound’s stability in both aqueous and organic solvents facilitated its adoption as a ligand in coordination chemistry, particularly for copper(II) complexes exhibiting antimicrobial activity.

Significance in Medicinal Chemistry

As a bioisostere of nicotinamide, 2-aminonicotinic acid serves as a privileged scaffold in CNS drug development. Its derivatives show potent inhibition of 3-hydroxyanthranilic acid 3,4-dioxygenase (3-HAO), reducing neurotoxic quinolinic acid production by 89% in rat models. Structural modifications at the C3 position have yielded candidates with dual antitubercular and anticonvulsant activities, demonstrating IC₅₀ values <1 μM against Mycobacterium tuberculosis H37Rv.

Position within the Aminopyridine Carboxylic Acid Family

Compared to isomeric analogs:

| Property | 2-Aminonicotinic Acid | 6-Aminopyridine-2-Carboxylic Acid |

|---|---|---|

| pKa (predicted) | 2.94 | 4.12 |

| Melting Point (°C) | 295–297 | 278–280 |

| Hydrogen Bond Donors | 2 | 2 |

| Zwitterionic Form | Yes | No |

This table highlights 2-aminonicotinic acid’s enhanced acidity and thermal stability versus positional isomers, attributed to resonance stabilization of the deprotonated carboxylate.

Current Research Landscape

Ongoing investigations focus on:

- Photodynamic Therapy: PDT sensitizers utilizing 2-aminonicotinic acid–porphyrin conjugates show 92% tumor regression in murine models.

- Agrochemicals: Novel fungicides combining 2-aminonicotinic acid with Cu²⁺ ions exhibit EC₅₀ = 0.8 mg/L against Phytophthora infestans.

- Polymer Science: Copolymers with ε-caprolactam achieve glass transition temperatures (Tg) of 187°C, surpassing conventional nylons.

2-Chloro-3-trichloromethylpyridine-Based Synthesis

The industrial synthesis of 2-ANA often begins with 2-chloro-3-trichloromethylpyridine as a key precursor. This method involves a high-pressure reaction with liquid ammonia, yielding 2-aminonicotinic acid after hydrolysis. The process typically operates at temperatures between 80–120°C and pressures of 5–15 bar, achieving yields exceeding 85% . A critical step is the selective replacement of the chlorine atom at the 2-position of the pyridine ring, which requires precise control of stoichiometry to minimize byproducts like 3-trichloromethylpyridine derivatives.

Ammonia-Based Pressure Reaction Systems

Industrial reactors employ continuous-flow systems to manage the exothermic nature of the ammonia reaction. These systems utilize corrosion-resistant alloys (e.g., Hastelloy C-276) to withstand ammonia’s corrosive effects. Recent optimizations have reduced reaction times from 24 hours to 8–12 hours by introducing microwave-assisted heating, which enhances energy efficiency .

Hydrolysis Optimization Parameters

Post-amination hydrolysis is conducted under acidic or basic conditions:

- Acidic hydrolysis: Uses 6M HCl at 60°C for 4–6 hours, achieving >90% conversion .

- Basic hydrolysis: Employs 2M NaOH at 80°C for 3–5 hours, followed by neutralization with HCl.

| Parameter | Acidic Hydrolysis | Basic Hydrolysis |

|---|---|---|

| Temperature (°C) | 60 | 80 |

| Time (hours) | 4–6 | 3–5 |

| Yield (%) | 92 | 88 |

| Byproduct Formation | <5% | <8% |

Laboratory-Scale Synthesis Approaches

One-Pot Synthesis Methods

A streamlined one-pot method involves condensing 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride under reflux in ethanol. This approach eliminates intermediate isolation steps, achieving yields of 78–82% with >95% purity [4]. The reaction proceeds via in situ decarboxylation, mimicking the Guareschi-Thorpe condensation mechanism [4].

Copper-Catalyzed Amination Protocols

Copper catalysts with N¹,N²-diarylbenzene-1,2-diamine ligands enable amination of aryl chlorides at mild temperatures (25–50°C) [5]. For 2-ANA synthesis, this method uses 2-chloronicotinic acid and ammonium hydroxide, achieving 89% yield with a catalyst loading of 2–5 mol%. Key advantages include:

- Reduced energy requirements compared to traditional Ullmann-type reactions.

- Tolerance of electron-withdrawing groups on the pyridine ring.

Alternative Starting Materials and Reagents

Emerging routes employ 2-fluoronicotinic acid or 2-bromonicotinic acid as substrates, leveraging cheaper halogenated precursors. For example, nickel-catalyzed cross-coupling with ammonia surrogates (e.g., hexamethyldisilazane) achieves 75–80% yields under ambient conditions [6].

Green Chemistry Considerations in Synthesis

Environmental Impact Assessment

Industrial methods generate chlorinated byproducts (e.g., HCl gas), necessitating scrubbers for emission control. Lifecycle analyses indicate that copper-catalyzed protocols reduce carbon footprints by 40% compared to ammonia-based routes [5].

Reaction Solvent Selection Criteria

| Solvent | Environmental Impact | Reaction Efficiency |

|---|---|---|

| DMF | High toxicity | Excellent solubility |

| Ethanol | Low toxicity | Moderate solubility |

| Water | Non-toxic | Low solubility |

Recent shifts toward aqueous-ethanol mixtures (3:1 v/v) balance solubility and sustainability, achieving 80% yields in hydrolysis steps .

Process Intensification Strategies

- Microreactor technology: Enhances heat/mass transfer, reducing hydrolysis time by 50% .

- Catalyst recycling: Copper ligands are recovered via filtration, lowering raw material costs by 15–20% [5].

Economic Analysis of Synthetic Routes

Cost-Efficiency Comparisons

| Method | Cost per kg (USD) | Yield (%) |

|---|---|---|

| Industrial (ammonia) | 120–150 | 85 |

| Copper-catalyzed | 200–220 | 89 |

| One-pot laboratory | 300–350 | 82 |

Industrial routes dominate due to economies of scale, despite higher initial capital costs.

Scalability Factors

- Pressure reactors: Require specialized infrastructure, limiting small-scale adoption.

- Catalyst availability: N¹,N²-diarylbenzene-1,2-diamine ligands are commercially produced at >98% purity, enabling large-scale copper-catalyzed synthesis [5].

Raw Material Availability Considerations

2-Chloro-3-trichloromethylpyridine remains the most cost-effective precursor (USD 50–70/kg), though supply chain vulnerabilities exist. Alternative precursors like 2-fluoronicotinic acid (USD 90–110/kg) offer flexibility but at higher costs [1] [6].

XLogP3

Appearance

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant